- N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst, Journal of Organic Chemistry, 2020, 85(9), 5815-5824

Cas no 932-96-7 (4-Chloro-N-methylaniline)

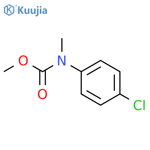

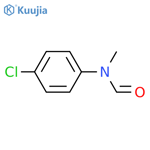

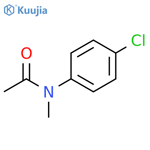

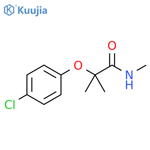

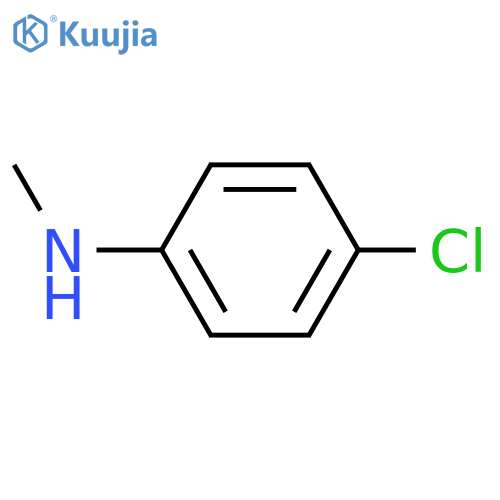

4-Chloro-N-methylaniline structure

Nome do Produto:4-Chloro-N-methylaniline

4-Chloro-N-methylaniline Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Chloro-N-methylaniline

- 4-Chloro-N-toluidine

- 4-CHLOR-N-METHYLANILIN

- 4-chloro-N-methyl-aniline

- Aniline,p-chloro-N-methyl

- Aniline,p-chloro-N-methyl-(7CI,8CI)

- Benzenamine,4-chloro-N-methyl

- BENZENAMINE,4-CHLORO-N-METHYL-

- EINECS 213-262-8

- N-(P-CHLOROBENZYL)METHYLAMINE

- N-methyl N-4-chlorophenylamine

- N-methyl-4-chloroaniline

- N-methyl-4-Cl-aniline

- N-methyl-p-chloroaniline

- p-chloro-N-methylaniline

- Aniline,p-chloro-N-methyl- (6CI,7CI,8CI)

- 4-Chloro-N-methylbenzenamine

- N-(4-Chlorophenyl)-N-methylamine

- N-(4-Chlorophenyl)methylamine

- p-(Methylamino)chlorobenzene

- Benzenamine, 4-chloro-N-methyl-

- Aniline, p-chloro-N-methyl-

- 2IXY9JA2P8

- XCEYKKJMLOFDSS-UHFFFAOYSA-N

- Aniline, p-chloro-N-methyl- (7CI,8CI)

- chloro-n-methylaniline

- PubChem23344

- N-methyl-4-chloro aniline

- 4-chloro-N-meth

- 4-Chloro-N-methylbenzenamine (ACI)

- Aniline, p-chloro-N-methyl- (6CI, 7CI, 8CI)

- aniline, 4-chloro-N-methyl-

- 4-chloro-N-methyl aniline

- DB-057391

- 4-12-00-01168 (Beilstein Handbook Reference)

- CCRIS 2889

- J-640269

- AKOS000254181

- BRN 2205846

- C1620

- DTXCID00161822

- Aniline, p-chloro-N-methyl-(7CI,8CI)

- J-800261

- BIDD:GT0836

- 932-96-7

- DS-6021

- EN300-66346

- Q27254800

- SCHEMBL4758786

- 4-Chloro-N-methylaniline, 97%

- DTXSID80239331

- SCHEMBL228690

- UNII-2IXY9JA2P8

- DCA_142.0419_14.6

- (4-chloro-phenyl)-methyl-amine

- (4-chloro-phenyl)-methyl amine

- MFCD00000614

- CS-W018297

- NS00000650

-

- MDL: MFCD00000614

- Inchi: 1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3

- Chave InChI: XCEYKKJMLOFDSS-UHFFFAOYSA-N

- SMILES: ClC1C=CC(NC)=CC=1

- BRN: 2205846

Propriedades Computadas

- Massa Exacta: 141.03500

- Massa monoisotópica: 141.034527

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 9

- Contagem de Ligações Rotativas: 1

- Complexidade: 77

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- XLogP3: 2.8

- Superfície polar topológica: 12

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.169 g/mL at 25 °C(lit.)

- Ponto de ebulição: 142°C/40mmHg(lit.)

- Ponto de Flash: Fahrenheit: 125.6 ° f

Celsius: 52 ° c - Índice de Refracção: n20/D 1.584(lit.)

- PSA: 12.03000

- LogP: 2.45470

- FEMA: 3184

- Sensibilidade: Sensitive to air

- Solubilidade: Not determined

4-Chloro-N-methylaniline Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Danger

- Declaração de perigo: H226-H302+H312+H332-H315-H319

- Declaração de Advertência: P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P403+P235-P501

- Número de transporte de matérias perigosas:UN 1993 3/PG 3

- WGK Alemanha:3

- Código da categoria de perigo: 10-36/37

- Instrução de Segurança: S16-S26-S36/37/39

- RTECS:CX9857900

-

Identificação dos materiais perigosos:

- Termo de segurança:6.1

- Condição de armazenamento:Flammable area

- Grupo de Embalagem:III

- PackingGroup:III

- Classe de Perigo:6.1

- Frases de Risco:R10; R20/21/22; R36/37/38

4-Chloro-N-methylaniline Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A2526712-1G |

4-Chloro-N-methylaniline |

932-96-7 | ≥96% | 1g |

RMB 40.80 | 2025-02-21 | |

| abcr | AB132477-1 g |

4-Chloro-N-methylaniline, 95%; . |

932-96-7 | 95% | 1 g |

€51.60 | 2023-07-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23962-1g |

4-Chloro-N-methylaniline, 95% |

932-96-7 | 95% | 1g |

¥360.00 | 2023-06-01 | |

| TRC | C349805-100mg |

4-Chloro-N-methylaniline |

932-96-7 | 100mg |

$ 64.00 | 2023-04-18 | ||

| Apollo Scientific | OR924273-100g |

4-Chloro-N-methylaniline |

932-96-7 | 98% | 100g |

£218.00 | 2025-02-20 | |

| Cooke Chemical | A2526712-25G |

4-Chloro-N-methylaniline |

932-96-7 | ≥96% | 25g |

RMB 500.80 | 2025-02-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139458-100g |

4-Chloro-N-methylaniline |

932-96-7 | ≥96% | 100g |

¥1927.90 | 2023-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139458-25g |

4-Chloro-N-methylaniline |

932-96-7 | ≥96% | 25g |

¥568.90 | 2023-09-03 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032679-1g |

4-Chloro-N-methylaniline |

932-96-7 | 96% | 1g |

¥59 | 2024-05-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032679-5g |

4-Chloro-N-methylaniline |

932-96-7 | 96% | 5g |

¥171 | 2024-05-20 |

4-Chloro-N-methylaniline Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Potassium hydroxide Catalysts: Iridium(2+), [μ-([2,2′-bipyrimidine]-4,4′,6,6′-tetrol-κN1,κN1′:κN3,κN3′)]dichlor… Solvents: Water ; 12 h, 130 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: N-Methyl-2-pyrrolidone ; 12 min, 250 °C

Referência

- Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow, Tetrahedron, 2018, 74(25), 3124-3128

Synthetic Routes 3

Condições de reacção

1.1 Catalysts: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lanthanum(3+) salt (3:1) Solvents: Dimethylformamide ; 1 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referência

- La-Catalyzed Decarbonylation of Formamides and Its Applications, Organic Letters, 2023, 25(1), 163-168

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), dicarbonyl[1,2,3,5,6,7-hexahydro-1,3,5,7-tetramethylbenzo[1,2-d:4,5… Solvents: Methanol ; rt → 130 °C; 12 h, 130 °C

Referência

- Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts, ACS Sustainable Chemistry & Engineering, 2017, 5(12), 11744-11751

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Potassium hydroxide Catalysts: Cuprous iodide , 6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ; 12 h, 25 °C

Referência

- Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat Water, Advanced Synthesis & Catalysis, 2015, 357(4), 714-718

Synthetic Routes 6

Condições de reacção

1.1 Catalysts: Sodium carbonate (celite-supported) Solvents: Ethanol ; 2 h, reflux

Referência

- A highly active catalyst supported molecular sieves-NaHCO3 mixture for the selective and advantageous N-monoalkylation of amines, Journal of the Indian Chemical Society, 2009, 86(8), 841-848

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol , Water ; rt → reflux; reflux

Referência

- Highly efficient N-monomethylation of primary aryl amines, Chinese Journal of Chemistry, 2009, 27(7), 1339-1344

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Alumina (potassium fluoride supported on) Catalysts: Potassium fluoride (supported on alumina) ; 20 min

Referência

- Microwave-assisted deformylation of N-aryl formamide by KF on basic Al2O3, Tetrahedron Letters, 2007, 48(26), 4585-4588

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: Iridium (complex with 2,6-dicyanopyridine homopolymer, pentamethylcyclopentadienyl, and chloride) , 2,6-Pyridinedicarbonitrile, homopolymer (complex with pentamethylcyclopentadienyliridium(III) dichloride dimer) Solvents: Methanol ; 12 h, 125 °C

Referência

- Recyclable covalent triazine framework-supported iridium catalyst for the N-methylation of amines with methanol in the presence of carbonate, Journal of Catalysis, 2021, 396, 281-290

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Potassium hydroxide Catalysts: Ruthenium(1+), chloro[(3-methyl-1H-imidazol-1-yl-2(3H)-ylidene)methylene[1-methy… ; 24 h, 130 °C

Referência

- Ruthenium(II) Complexes of Heteroditopic N-Heterocyclic Carbene Ligands: Efficient Catalysts for C-N Bond Formation via a Hydrogen-Borrowing Strategy under Solvent-Free Conditions, Inorganic Chemistry, 2020, 59(3), 1835-1847

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 - 2 h, 25 °C; 25 °C → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

Referência

- Pd(II)/Ag(I)-Promoted One-Pot Synthesis of Cyclic Ureas from (Hetero)Aromatic Amines and Isocyanates, Organic Letters, 2016, 18(23), 6140-6143

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Potassium methoxide Catalysts: 2792159-73-8 Solvents: Methanol ; 6 h, 115 °C

Referência

- Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by Methanol, ChemCatChem, 2022, 14(11),

Synthetic Routes 13

Condições de reacção

1.1 Catalysts: Potassium carbonate , Iridium(2+), diammine[1,3-dihydro-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene][… ; 17 h, 120 °C

Referência

- Efficient and Versatile Catalytic Systems for the N -Methylation of Primary Amines with Methanol Catalyzed by N -Heterocyclic Carbene Complexes of Iridium, Synthesis, 2018, 50(23), 4617-4626

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Sodium methoxide Catalysts: 2056267-35-5 Solvents: Methanol ; 12 h, 110 °C

Referência

- Tandem Transformation of Nitro Compounds into N-Methylated Amines: Greener Strategy for the Utilization of Methanol as a Methylating Agent, ChemSusChem, 2017, 10(11), 2370-2374

Synthetic Routes 15

Condições de reacção

1.1 120 °C

1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water

Referência

- A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediates, Tetrahedron, 2010, 66(35), 7142-7148

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Water

Referência

- Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalyst, Organic Chemistry: An Indian Journal, 2010, 6(1), 52-55

Synthetic Routes 17

Condições de reacção

1.1 Catalysts: Potassium tert-butoxide , Iridium (encapsulated within yolk-shell-structured mesoporous nanospheres) Solvents: Methanol ; 30 h, 170 °C

Referência

- Selective N-Monomethylation of Amines and Nitroarenes using Methanol over an Encapsulated Iridium Nanocatalyst, Asian Journal of Organic Chemistry, 2019, 8(4), 487-491

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: Iridium(1+), (2,2′-bi-1H-benzimidazole-κN3,κN3′)chloro[(1,2,3,4,5-η)-1,2,3,4,5-p… ; 12 h, 120 °C; 120 °C → rt

Referência

- N-Methylation of amines with methanol catalyzed by a Cp*Ir complex bearing a functional 2,2'-bibenzimidazole ligand, Organic Letters, 2017, 19(21), 5790-5793

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: Dimethylformamide , Iridium ; 24 h, 150 °C

Referência

- Preparation and use of DMF-stabilized iridium nanoclusters as methylation catalysts using methanol as the C1 source, Chemical Communications (Cambridge, 2017, 53(6), 1080-1083

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: 2895434-86-1 Solvents: Tetrahydrofuran ; 5 min, 1 MPa; 48 h, 130 °C

Referência

- Chemoselectivity change in catalytic hydrogenolysis enabling urea-reduction to formamide/amine over more reactive carbonyl compounds, Nature Communications, 2023, 14(1),

Synthetic Routes 21

Condições de reacção

1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone , Sodium hydride Solvents: Dimethylformamide

Referência

- The conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangement, Journal of the Chemical Society, 1990, (3), 767-71

Synthetic Routes 22

Condições de reacção

1.1 Reagents: Trimethylamineborane , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 80 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referência

- Selective N-monomethylation of primary anilines with the controllable installation of N-CH2D, N-CHD2, and N-CD3 units, Organic & Biomolecular Chemistry, 2020, 18(26), 4922-4926

Synthetic Routes 23

Condições de reacção

1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ; 12 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

Referência

- Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalyst, Surfaces and Interfaces, 2023, 37,

Synthetic Routes 24

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: Ruthenium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5,… ; 15 h, 125 °C

Referência

- N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)], Journal of Organic Chemistry, 2021, 86(3), 2621-2631

Synthetic Routes 25

Condições de reacção

1.1 Reagents: Ethylene carbonate Solvents: Methanol ; 28 h, 180 °C; 180 °C → rt

Referência

- Sequential coupling of the transesterification of cyclic carbonates with the selective N-methylation of anilines catalyzed by faujasites, Green Chemistry, 2008, 10(10), 1068-1077

Synthetic Routes 26

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese(1+), [N-[2-[bis(1-methylethyl)phosphino-κP]ethyl]-1-methyl-1H-imidazol… Solvents: Cyclohexane ; 16 h, 30 bar, 100 °C

Referência

- Efficient and selective hydrogenation of amides to alcohols and amines using a well-defined manganese-PNN pincer complex, Chemical Science, 2017, 8(5), 3576-3585

Synthetic Routes 27

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: Iridium, bromodicarbonyl[1-(1,1-dimethylethyl)-1,3-dihydro-3-[[6-(methoxymethyl)… Solvents: Methanol ; rt; 5 h, 423 K

Referência

- N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand, Organometallics, 2022, 41(11), 1364-1380

Synthetic Routes 28

Condições de reacção

1.1 Reagents: Potassium hydroxide Catalysts: Iridium(1+), chlorobis(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)[(1,2,3,4,… Solvents: Toluene ; 12 h, 100 °C

Referência

- Effect of the ancillary ligand in N-heterocyclic carbene iridium(III) catalyzed N-alkylation of amines with alcohols, Polyhedron, 2021, 205,

Synthetic Routes 29

Condições de reacção

1.1 Reagents: Sodium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Methanol ; 12 h, 150 °C

Referência

- General and efficient method for direct N-monomethylation of aromatic primary amines with methanol, RSC Advances, 2012, 2(23), 8645-8652

Synthetic Routes 30

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Copper , Aluminum copper (AlCu) Solvents: Methanol ; 60 min, 13 bar, 373 K

Referência

- One-pot synthesis of N,N-dimethylanilines from nitroarenes with skeletal Cu as chemoselective catalyst, Catalysis Communications, 2013, 41, 115-118

Synthetic Routes 31

Condições de reacção

1.1 Solvents: Methanol ; 3 h, 70 °C; 70 °C → rt

1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ; 18 h, 140 °C

1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ; 18 h, 140 °C

Referência

- Synthesis of N-methylated amines from acyl azides using methanol, Organic & Biomolecular Chemistry, 2020, 18(30), 5891-5896

Synthetic Routes 32

Condições de reacção

1.1 3 h, 120 °C

Referência

- Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm, Russian Journal of Organic Chemistry, 2019, 55(8), 1085-1087

Synthetic Routes 33

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Catalysts: Ruthenium trichloride Solvents: Methanol ; 24 h, 130 °C

Referência

- Simple RuCl3-catalyzed N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes using Methanol, ChemCatChem, 2021, 13(7), 1722-1729

Synthetic Routes 34

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ; 24 h, 100 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referência

- CO2-tuned highly selective reduction of formamides to the corresponding methylamines, Green Chemistry, 2021, 23(19), 7534-7538

Synthetic Routes 35

Synthetic Routes 36

Condições de reacção

1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: 2322320-11-4 Solvents: Isopropanol ; 24 h, 25 atm, 50 °C

Referência

- Catalytic Hydrogenation of Carboxamides with a Bifunctional Cp*Ru Catalyst Bearing an Imidazol-2-ylidene with a Protic Aminoethyl Side Chain, Synthesis, 2019, 51(12), 2542-2547

Synthetic Routes 37

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ; 12 h, 130 °C

Referência

- N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexes, Dalton Transactions, 2019, 48(15), 5072-5082

Synthetic Routes 38

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Catalysts: 2489429-36-7 ; 12 h, 130 °C

Referência

- Bimetallic Bis-NHC-Ir(III) Complex Bearing 2-Arylbenzo[d]oxazolyl Ligand: Synthesis, Catalysis, and Bimetallic Effects, Organometallics, 2020, 39(19), 3514-3523

Synthetic Routes 39

Condições de reacção

1.1 Reagents: Lithium tert-butoxide Catalysts: Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-… , Bis[2-(diphenylphosphino)phenyl] ether ; 24 h, 100 °C

Referência

- Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol, ACS Catalysis, 2015, 5(7), 4082-4088

Synthetic Routes 40

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 120 °C

Referência

- Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-Aminobenzoates, Journal of Organic Chemistry, 2015, 80(2), 1258-1263

4-Chloro-N-methylaniline Raw materials

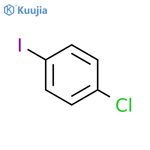

- 1-Chloro-4-iodobenzene

- Benzoyl azide, 4-chloro-

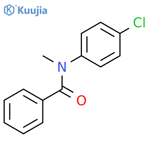

- Benzamide, N-(4-chlorophenyl)-N-methyl-

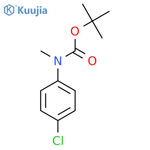

- Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate

- Propanamide, 2-(4-chlorophenoxy)-N,2-dimethyl-

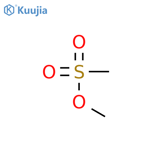

- Methyl methanesulfonate

- Acetamide, N-(4-chlorophenyl)-N-methyl-

- 4-Chlorobromobenzene

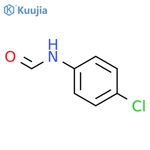

- 4'-Chloro-N-methylformanilide

4-Chloro-N-methylaniline Preparation Products

4-Chloro-N-methylaniline Literatura Relacionada

-

Roberta Colaiezzi,Chiara Saviozzi,Nicola di Nicola,Stefano Zacchini,Guido Pampaloni,Marcello Crucianelli,Fabio Marchetti,Andrea Di Giuseppe,Lorenzo Biancalana Catal. Sci. Technol. 2023 13 2160

-

2. Substituted 3-anilinoindoles and anilinoacetanilides from the reaction of glyoxal with N-alkylanilines: crystal structure of 5-chloro-3-(4-chloro-N-methylanilino)-1-methylindolePaolo Ferruti,Angelino Ferè,Alberto Bettelli,Marcello Zocchi,Giuseppe Tieghi,Alberto Albinati J. Chem. Soc. Perkin Trans. 1 1972 2001

-

3. Adducts from quinones and diazoalkanes. Part VII. The function of quinone methides in the side-chain amination of alkylquinones and in dimerisations giving ethylenediquinonesF. M. Dean,L. E. Houghton,R. B. Morton J. Chem. Soc. C 1968 2065

-

A. Sultan Nasar,G. Libni RSC Adv. 2017 7 34149

-

5. General and efficient method for direct N-monomethylation of aromatic primary amines with methanolFeng Li,Jianjiang Xie,Haixia Shan,Chunlou Sun,Lin Chen RSC Adv. 2012 2 8645

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Aminas/Sulfonamidas

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos de nitrogênio orgânicos compostos orgânicos de nitrogênio Aminas arilaquilo

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos de nitrogênio orgânicos compostos orgânicos de nitrogênio aminas Aminas arilaquilo

932-96-7 (4-Chloro-N-methylaniline) Produtos relacionados

- 2223039-54-9(2-Methyl-5-ethylfuran-3-boronic acid pinacol ester)

- 21816-82-0(N-benzyl-1,3-benzothiazol-2-amine)

- 2228745-27-3(3-{4H,5H,6H-cyclopentabthiophen-2-yl}oxolane-2,5-dione)

- 1353986-43-2(2-(Isopropyl-thiazol-5-ylmethyl-amino)-ethanol)

- 958843-12-4(N-2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylpropanamide)

- 731827-75-1([(2,6-Dichloro-3-methylphenyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate)

- 2227758-56-5((1S)-2-amino-1-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol)

- 2803851-38-7(3-Azetidinecarboxylic acid, 1-acetyl-3-(4-bromophenoxy)- )

- 450343-72-3(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-methylbutanamide)

- 2229292-83-3(4-(1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}ethyl)piperidine)

Fornecedores recomendados

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Amadis Chemical Company Limited

Membro Ouro

CN Fornecedor

Reagente

Shanghai Xinsi New Materials Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Wuhan brilliant Technology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

Enjia Trading Co., Ltd

Membro Ouro

CN Fornecedor

A granel